molecular formula C19H22N2O4 B2787755 N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705997-01-8

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2787755
M. Wt: 342.395
InChI Key: MYYJTVNGAPEARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide, also known as HPPMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPMB is a member of the oxalamide family, which has shown promising results in various biological assays. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves the reaction of 2-hydroxy-3-phenylpropanoic acid with 2-methoxybenzylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the oxalamide product.

Starting Materials
2-hydroxy-3-phenylpropanoic acid, 2-methoxybenzylamine, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, wate

Reaction
Step 1: Dissolve 2-hydroxy-3-phenylpropanoic acid (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 2 hours., Step 2: Add oxalyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate in water and extract the product with diethyl ether., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain the final product, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide.

Mechanism Of Action

The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is not fully understood. It is believed that N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide exerts its biological effects by modulating various signaling pathways. For example, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.

Biochemical And Physiological Effects

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to increase glucose uptake and improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide in lab experiments is its high purity and stability. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have low toxicity in animal models. However, one limitation of using N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide. One potential direction is to investigate the molecular targets of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide and the signaling pathways involved in its biological effects. Additionally, further studies are needed to determine the optimal dosage and administration route of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide for therapeutic applications. Furthermore, the development of novel formulations of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide with improved solubility and bioavailability may enhance its therapeutic potential.

Scientific Research Applications

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential therapeutic applications in various biological assays. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has been reported to have antiviral activity against herpes simplex virus type 1 and type 2. These findings suggest that N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide may be a promising candidate for the development of new drugs for cancer and viral infections.

properties

IUPAC Name

N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJTVNGAPEARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide

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